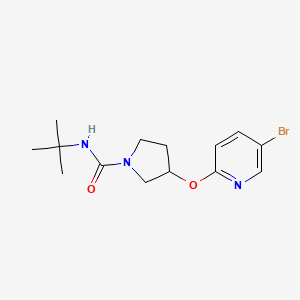

3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N-tert-butylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)17-13(19)18-7-6-11(9-18)20-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBWOLRSQZBFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide typically involves the following steps:

Bromination of Pyridine: The starting material, 2-hydroxypyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridin-2-ol.

Etherification: The brominated pyridine is then reacted with 3-hydroxypyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form 3-((5-bromopyridin-2-yl)oxy)pyrrolidine.

Amidation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Substitution: Various substituted pyrrolidine carboxamides.

Oxidation: N-oxides of the pyrrolidine carboxamide.

Reduction: De-brominated pyrrolidine carboxamide.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide. Specifically, N-Heterocycles have shown promise against various viruses. For instance, compounds with similar structures have demonstrated significant activity against HIV and other viral pathogens:

- HIV Inhibition : Certain derivatives exhibit potent anti-HIV activity with effective concentrations (EC50) in the low micromolar range (e.g., 3.98 μM) and favorable therapeutic indices .

- Tobacco Mosaic Virus : Compounds related to this structure have shown effectiveness against the Tobacco Mosaic Virus (TMV), with EC50 values indicating strong antiviral properties .

Anticancer Research

In addition to antiviral properties, there is growing interest in the anticancer potential of this class of compounds. Research has indicated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth:

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or receptors associated with cancer cell survival and proliferation .

- Case Studies : Specific case studies demonstrate that compounds with similar structural features can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrrolidine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Bromination of Pyridine : The introduction of the bromine atom at the 5-position enhances the compound's reactivity.

- Coupling Reactions : These are conducted to attach the tert-butyl group and complete the carboxamide formation.

The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .

Mechanism of Action

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to target proteins, while the pyrrolidine ring and tert-butyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues from Pyridine Catalogs

The Catalog of Pyridine Compounds (2017) lists several derivatives with shared structural motifs. Key comparisons include:

Key Observations:

- Carboxamide vs.

Pharmacologically Relevant Analogues

- Proteasome Inhibitors (): A compound with the structure N-(2-Fluoro-5-(6-morpholinoimidazo[1,2-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide shares the pyrrolidine-carboxamide core but replaces bromopyridine with a fluorophenyl-imidazopyrimidine moiety.

- Solid-State Forms (): A morpholine-containing pyrrolidine-carboxamide derivative (e.g., N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide) demonstrates the impact of trifluoroethyl and morpholine groups on crystallinity and salt formation, which are critical for pharmaceutical formulation .

Physicochemical and Conformational Comparisons

- Crystal Structure (): A related piperidine-carboxylate compound adopts a chair conformation with shortened C–N bonds due to conjugation with carbonyl groups. This suggests that the pyrrolidine ring in the target compound may exhibit similar conformational rigidity, affecting its binding to biological targets .

Biological Activity

3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide, commonly referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a brominated pyridine moiety and a tert-butyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.22 g/mol. Its structure includes:

- A pyrrolidine ring , which is known for its ability to engage in various biological interactions.

- A brominated pyridine moiety, which can enhance biological activity through specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BrN₂O₃ |

| Molecular Weight | 343.22 g/mol |

| CAS Number | 1266114-99-1 |

The biological activity of this compound is hypothesized to stem from its ability to interact with various proteins and enzymes within the body. Preliminary studies suggest potential binding affinity towards certain receptors and enzymes, which could be explored through:

- Molecular docking studies : To predict binding sites and affinities.

- High-throughput screening : To assess biological activity against specific targets.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar compounds, indicating potential activities such as:

- Antitumor Activity : Research on related pyrrolidine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested for their cytotoxic effects on various cancer cell lines, revealing significant IC50 values (concentration required to inhibit cell growth by 50%).

- Anticonvulsant Properties : Some pyrrolidine derivatives exhibit anticonvulsant effects, suggesting that this compound may also possess similar properties.

- Neuroprotective Effects : The compound's ability to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), an enzyme implicated in neurodegenerative diseases, has been a focus of research, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

Case Studies

Recent studies have highlighted the biological implications of similar compounds:

- Study on Antitumor Activity : A related compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value below the standard drug doxorubicin . This suggests that modifications in the structure can lead to enhanced antitumor properties.

- Neuroinflammatory Inhibition : Research into GSK-3β inhibitors has shown that certain modifications can lead to improved efficacy in reducing neuroinflammation, which is critical in neurodegenerative diseases .

- Synthesis and Biological Testing : The synthesis of various pyrrolidine derivatives has been documented, with some exhibiting antiviral activities against specific viruses . This indicates the versatility of these compounds in addressing multiple therapeutic areas.

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide to achieve high yield and purity? A:

- Key Steps : Utilize coupling reactions (e.g., Buchwald-Hartwig amination) to attach the bromopyridine moiety to the pyrrolidine scaffold. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while bases like Cs₂CO₃ stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) ensures high purity (>95%) .

Analytical Characterization Q: Which analytical techniques are critical for confirming the structural integrity and purity of this compound? A:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (±0.001 Da accuracy) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can researchers design analogs to explore the impact of halogen substitution on biological activity? A:

- Substituent Variation : Replace bromine with chlorine, fluorine, or iodine at the pyridine 5-position to evaluate electronic effects on target binding .

- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models to correlate substituent size/electronegativity with potency .

- Computational Modeling : Use density functional theory (DFT) to predict electronic properties and docking simulations (AutoDock Vina) to map binding poses .

Polymorphism and Solid-State Stability Q: What experimental strategies are effective for identifying and characterizing polymorphic forms of this compound? A:

- Crystallization Screening : Use solvent evaporation (e.g., methanol, acetone) or cooling crystallization to isolate polymorphs .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves crystal packing and hydrogen-bonding networks .

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points and thermal stability .

Data Contradiction Resolution Q: How should researchers address discrepancies in reported synthetic yields or spectral data? A:

- Replication : Repeat reactions under standardized conditions (solvent, temperature, catalyst loading) to isolate protocol-dependent variables .

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs NMR simulator) to resolve spectral ambiguities .

- Collaborative Verification : Share samples with independent labs for parallel characterization (e.g., via interlaboratory studies) .

In Silico Pharmacokinetic Profiling Q: What computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound? A:

- Software Platforms : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and cytochrome P450 interactions .

- Toxicity Prediction : ProTox-II or Derek Nexus identifies potential hepatotoxicity or mutagenicity risks based on structural alerts .

- MD Simulations : Molecular dynamics (GROMACS) models blood-brain barrier permeability and plasma protein binding .

Methodological Notes

- Evidence Integration : References to patents (e.g., solid-state forms) and synthesis protocols ensure methodological rigor .

- Experimental Design : Emphasize iterative optimization (DoE approaches) and multi-technique validation to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.